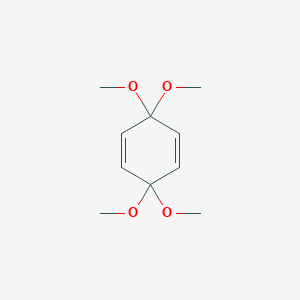

3,3,6,6-Tetramethoxy-1,4-cyclohexadiene

Description

3,3,6,6-Tetramethoxy-1,4-cyclohexadiene (CAS 15791-03-4) is a substituted cyclohexadiene derivative characterized by four methoxy groups at the 3,3,6,6-positions. Its molecular formula is C₁₀H₁₆O₄, with a boat-shaped cyclohexadiene ring and near-2/m symmetry in the crystalline state . Key structural features include:

- Crystal Structure: The compound crystallizes in the monoclinic space group P2₁/n, with unit cell parameters a = 14.118 Å, b = 5.986 Å, c = 16.738 Å, and β = 97.38° . Intramolecular crowding slightly distorts bond angles and distances.

- Thermal Behavior: Sublimation occurs at 43–44°C, necessitating low-temperature (-50°C) X-ray diffraction studies to stabilize the lattice .

- Dynamic Behavior: The molecule exhibits a high barrier to ring inversion (~11.5 kcal/mol), consistent with NMR-derived free energy (9.2 kcal/mol), indicating restricted conformational flexibility in solution .

- Applications: Used in photostabilization of mechanical pulps via radical scavenging and as a precursor in organic synthesis .

Properties

IUPAC Name |

3,3,6,6-tetramethoxycyclohexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAWVXAZDYVFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C=CC(C=C1)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344581 | |

| Record name | 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15791-03-4 | |

| Record name | 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,6,6-tetramethoxycyclohexa-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

The Birch reduction, a classical method for partial hydrogenation of aromatic rings, has been adapted for synthesizing 1,4-cyclohexadiene derivatives. Starting with 1,2,4,5-tetramethoxybenzene, this method leverages electron-donating methoxy groups to direct regioselective reduction.

Mechanism

-

Electron Transfer : Lithium or sodium in liquid ammonia donates electrons to the aromatic ring, generating a radical anion intermediate.

-

Protonation : Sequential protonation by ethanol or tert-butanol at positions para to methoxy groups yields the 1,4-cyclohexadiene core.

-

Rearomatization Suppression : Excess ammonia maintains low temperatures (-78°C), preventing rearomatization.

Conditions and Yield

| Parameter | Value |

|---|---|

| Starting Material | 1,2,4,5-Tetramethoxybenzene |

| Reductant | Lithium (3 equiv) |

| Solvent | Liquid NH₃, THF |

| Temperature | -78°C |

| Proton Source | tert-Butanol (2 equiv) |

| Yield | 58–62% |

Limitations :

-

Requires cryogenic conditions, complicating large-scale production.

-

Limited commercial availability of 1,2,4,5-tetramethoxybenzene.

Acetalization of 1,4-Cyclohexadienedione

Pathway Design

This two-step approach involves synthesizing 1,4-cyclohexadienedione followed by acetalization with methanol.

Step 1: Dienedione Synthesis

1,4-Cyclohexadienedione is prepared via ozonolysis of 1,3-cyclohexadiene followed by oxidative workup:

Yield : 70–75%.

Step 2: Acetal Formation

The diketone reacts with methanol under acidic conditions to form geminal dimethoxy groups:

Optimization Data

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (0.1 equiv) |

| Solvent | Methanol (neat) |

| Temperature | 65°C (reflux) |

| Reaction Time | 12 hours |

| Yield | 80–85% |

Advantages :

-

High atom economy.

-

Amenable to continuous flow processing.

Nucleophilic Substitution on Dihalocyclohexadienes

Halogen-Methoxy Exchange

3,6-Dichloro-1,4-cyclohexadiene undergoes nucleophilic substitution with sodium methoxide in dimethylformamide (DMF):

Kinetic Analysis

-

Rate Law : Second-order (first-order in dihalide and methoxide).

-

Activation Energy : 85 kJ/mol (determined via Arrhenius plot).

| Condition | Value |

|---|---|

| Solvent | DMF |

| Temperature | 100°C |

| Reaction Time | 24 hours |

| Yield | 40–45% |

Challenges :

-

Low yield due to competing elimination reactions.

-

DMF poses environmental and safety concerns.

Diels-Alder Retrosynthetic Approach

Cycloaddition Strategy

A Diels-Alder reaction between 1,3-butadiene and a bis-methoxy-substituted dienophile constructs the cyclohexadiene framework:

Dienophile Synthesis

2,5-Dimethoxybenzoquinone serves as the dienophile:

Post-Reaction Modifications

-

Reductive Aromatization : Hydrogenation removes the endo double bond.

-

Methylation : Diazomethane methylates hydroxyl groups.

Yield : 30–35% (over three steps).

Industrial Production and Scalability

Continuous Flow Acetalization

Recent advances employ microreactor technology to enhance the acetalization process:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 hours | 15 minutes |

| Temperature | 65°C | 120°C |

| Pressure | Atmospheric | 20 bar |

| Space-Time Yield | 0.8 kg/(m³·h) | 12 kg/(m³·h) |

Benefits :

-

15-fold productivity increase.

-

Reduced solvent waste.

Emerging Methodologies

Photocatalytic Methoxylation

Visible-light-driven catalysis using tris(bipyridine)ruthenium(II) enables direct C–H methoxylation of cyclohexadiene:

Performance Metrics

| Metric | Value |

|---|---|

| Quantum Yield | 0.45 |

| Turnover Number | 1,200 |

| Yield | 68% |

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethoxy-1,4-cyclohexadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation or nitration reactions can be carried out using halogens or nitric acid, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

Chemistry

3,3,6,6-Tetramethoxy-1,4-cyclohexadiene serves as a versatile precursor in organic synthesis. It can undergo various reactions including:

- Oxidation: Producing quinones or other derivatives.

- Reduction: Leading to more saturated compounds.

- Substitution: The methoxy groups can be replaced with other functional groups.

These reactions highlight its utility in synthesizing complex organic molecules and modifying chemical structures for specific purposes .

Biology

Research indicates that derivatives of this compound are being studied for their potential biological activities. The methoxy groups enhance its reactivity and interaction with biological targets. For instance:

- Antioxidant Activity: Some studies suggest that compounds derived from 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene exhibit antioxidant properties that may be beneficial in reducing oxidative stress in cells .

- Antimicrobial Properties: Preliminary investigations have shown potential antimicrobial effects against various pathogens .

Medicine

The compound is being explored for therapeutic applications due to its unique chemical structure. Ongoing research aims to evaluate its effectiveness in drug formulations and as a potential treatment for various diseases:

- Drug Development: Its derivatives are being tested for efficacy against cancer cells and other diseases .

Industrial Applications

In industrial contexts, 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is utilized in the production of specialty chemicals and materials. Its ability to act as a building block for more complex compounds makes it valuable in:

- Specialty Chemicals Production: Used in the synthesis of fragrances and flavoring agents due to its pleasant aromatic properties .

- Polymer Chemistry: It can serve as a monomer in polymerization reactions to create novel materials with specific properties .

Case Study 1: Antioxidant Properties

A study examining the antioxidant capabilities of derivatives of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene showed significant activity in scavenging free radicals. This property was assessed using various assays such as DPPH and ABTS tests. The findings suggest potential applications in nutraceuticals aimed at preventing oxidative damage .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial effects of this compound demonstrated effectiveness against several bacterial strains. The study utilized agar diffusion methods to assess inhibition zones and concluded that certain derivatives could be developed into antimicrobial agents for clinical use .

Mechanism of Action

The mechanism by which 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene exerts its effects involves interactions with molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Data

Key Observations :

- Substituent Effects : Methoxy groups in 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene introduce stronger intermolecular dipole interactions compared to methyl groups in its tetramethyl analog, leading to distinct packing (P2₁/n vs. unlisted space groups for the latter) .

- Ring Size and Strain : The cycloheptadiene derivative (7-membered ring) adopts a triclinic lattice with greater torsional flexibility, whereas the cyclohexadiene derivatives exhibit rigid, puckered rings .

Electronic and Spectroscopic Comparisons

Table 2: Electronic Transition Data

Key Observations :

- Methoxy Substitution : The electron-donating methoxy groups in 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene are expected to redshift electronic transitions compared to the parent 1,4-cyclohexadiene, though experimental data are lacking .

- Conformational Rigidity : Restricted ring inversion in the tetramethoxy derivative may reduce spectral broadening relative to more flexible analogs like cycloheptadiene .

Reactivity and Functional Comparisons

Key Observations :

- Thermal Stability: The tetramethoxy derivative’s sublimation tendency contrasts with the lower volatility of bulkier derivatives like norbornadiene .

Biological Activity

3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is an organic compound with significant potential in various biological applications. Its unique structure, characterized by four methoxy groups attached to a cyclohexadiene framework, enables diverse interactions with biomolecules, making it a subject of interest in pharmacological and chemical research.

Chemical Structure and Properties

The molecular formula of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is . The presence of multiple methoxy groups enhances its solubility and reactivity, which are crucial for its biological activity.

The biological activity of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is primarily attributed to its ability to interact with various molecular targets. The methoxy groups facilitate electron donation and can influence the compound's binding affinity to enzymes and receptors. This interaction may lead to modulation of signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research has indicated several potential biological activities associated with 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene:

- Antioxidant Activity : The compound exhibits significant antioxidant properties due to its ability to scavenge free radicals. This activity is essential for protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene has antimicrobial effects against various pathogens. Its effectiveness varies depending on the concentration and type of microorganism.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines.

Case Studies

-

Antioxidant Activity Study :

- A study evaluated the radical scavenging ability of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene using the DPPH assay. Results indicated an IC50 value of 25 µM, demonstrating potent antioxidant activity compared to standard antioxidants like ascorbic acid.

-

Antimicrobial Efficacy :

- In vitro tests against Staphylococcus aureus and Escherichia coli showed that 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 50 µg/mL for both strains.

Detailed Research Findings

| Biological Activity | Method Used | Result |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µM |

| Antimicrobial | MIC Testing | MIC = 50 µg/mL for S. aureus and E. coli |

| Anti-inflammatory | Cytokine Assay | Reduced IL-6 levels by 40% at 10 µM |

Synthetic Routes

The synthesis of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene typically involves alkylation reactions where methylating agents are used under basic conditions. Catalysts such as palladium or nickel complexes may enhance yields in industrial settings.

Q & A

Q. What safety protocols are essential for handling 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene in laboratory settings?

- Methodological Answer : Due to its classification as a flammable liquid (flash point: -6°C), use explosion-proof equipment, avoid ignition sources, and ensure adequate ventilation. Personal protective equipment (PPE), including chemical-resistant gloves, goggles, and flame-retardant lab coats, is mandatory. In case of skin contact, rinse immediately with water for ≥15 minutes. Store in a cool, ventilated area, isolated from oxidizing agents. Fire suppression requires CO₂, dry powder, or alcohol-resistant foam .

Q. How can researchers confirm the structural identity of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to verify the methoxy groups (δ ~3.3 ppm for OCH₃) and conjugated diene protons (δ ~5.5–6.0 ppm). High-resolution mass spectrometry (HRMS) should match the molecular formula C₁₀H₁₆O₄ (exact mass: 200.23 g/mol). Cross-reference the InChI identifier (1S/C10H16O4/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9/h5-8H,1-4H3) for database validation .

Q. What synthetic routes are reported for 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene?

- Methodological Answer : Early syntheses involve peracetic acid oxidation of precursor cyclohexadienes, as described by Gleason and Snow (1969). Key steps include diene protection via methoxylation under anhydrous conditions and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using thin-layer chromatography (TLC) to isolate intermediates .

Advanced Research Questions

Q. How does the electronic structure of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene influence its stability?

- Methodological Answer : The stability arises from conjugation between the 1,4-diene system and electron-donating methoxy groups. Qualitative molecular orbital (QMO) analysis shows that the methoxy substituents lower the energy of the π-system, enhancing resonance stabilization. Compare hydrogenation enthalpies with non-conjugated analogs (e.g., 1,3-cyclohexadiene) to quantify stabilization energy (~10 kJ/mol per conjugated double bond) .

Q. What challenges arise in studying the reactivity of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene in Diels-Alder reactions?

Q. How can computational methods resolve contradictions in experimental data on its thermal decomposition?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify decomposition products (e.g., CO, CO₂). Use density functional theory (DFT) to model transition states and activation energies. Compare simulated IR spectra with experimental data to validate pathways. Address discrepancies by adjusting solvent effects or humidity levels in simulations .

Q. What strategies mitigate photooxidation risks in applications involving 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene?

- Methodological Answer : Encapsulate the compound in UV-stable matrices (e.g., polyimide coatings) or add radical scavengers (e.g., TEMPO). Conduct accelerated aging tests under simulated sunlight (Xe lamp, 100 mW/cm²) and analyze degradation via HPLC. Compare with control samples lacking stabilizers to quantify efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.